molecular formula C11H10N2O B017474 4-(4-Aminophenoxy)pyridine CAS No. 102877-78-1

4-(4-Aminophenoxy)pyridine

Cat. No.: B017474
CAS No.: 102877-78-1
M. Wt: 186.21 g/mol
InChI Key: IHAFMSZIVGDZTC-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)pyridine is an aromatic diamine compound that contains both pyridine and aminophenoxy groups.

Biochemical Analysis

Biochemical Properties

4-(4-Aminophenoxy)pyridine has been found to interact with various biomolecules. For instance, it has been used in the synthesis of derivatives that exhibit antiproliferative activity against different cell lines, suggesting that it may interact with enzymes and proteins involved in cell proliferation

Cellular Effects

The cellular effects of this compound are largely dependent on the specific derivatives and the cell types involved. In a study, derivatives of this compound showed moderate to excellent antiproliferative activity against A549, HeLa, and MCF-7 cell lines . This suggests that this compound and its derivatives may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed that its derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Its derivatives have been observed to exhibit dose-dependent effects over time in cell culture studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenoxy)pyridine typically involves a multi-step process. One common method starts with the reaction of 4-hydroxyacetophenone with 1-chloro-4-nitrobenzene to form an intermediate compound. This intermediate is then subjected to reduction and cyclization reactions to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminophenoxy)pyridine is unique due to its specific combination of pyridine and aminophenoxy groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of polyimides with enhanced solubility, thermal stability, and mechanical strength .

Properties

IUPAC Name

4-pyridin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAFMSZIVGDZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468651
Record name 4-(4-Aminophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-78-1
Record name 4-(4-Aminophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-4-yloxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-aminophenol (15 g, 0.135 mol), 4-chloropyridine hydrochloride (22.5 g, 0.148 mol), and KOtBu (45.8 g, 0.404 mol) in DMPU (208 ml) and DMF (52 ml) is stirred at 100° C. for 24 h, cooled to rt, poured into H2O (0.6 L), and extracted with AcOEt (150 ml, 6×). The combined organic phases are washed with H2O (100 ml, 2×), brine (100 ml, 2×), dried (Na2SO4), concentrated under reduced pressure, and flash chromatographed (silica gel, 4.5×25 cm; AcOEt/hexane=1:9→3:7) to give the title compound of Stage 1.1 as a colorless solid: M+H=187.2; 1H-NMR (400 MHz, DMSO-d6): 8.37 (d, 6.5 Hz, 2H, pyridinyl), 6.79 (d, 9.5 Hz, 2H, phenyl), 6.78 (d, 9.5 Hz, 2H, pyridinyl) 5.12 (s, 2H, NH2); Rf (AcOEt/CH2Cl2=3:7): 0.23; m.p.=165.8-166.6° C.
Quantity
15 g
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
45.8 g
Type
reactant
Reaction Step One
Name
Quantity
208 mL
Type
solvent
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-(4-Aminophenoxy)pyridine considered a valuable target in medicinal chemistry?

A1: this compound (16) serves as a crucial building block in the multi-step synthesis of Sorafenib. [] Its structure allows for further modifications, leading to the development of Sorafenib derivatives with potentially improved pharmacological properties. [] This makes it a valuable target for medicinal chemists exploring novel cancer therapies.

Q2: What are the most efficient synthetic routes for producing this compound on a commercial scale?

A2: A review of various synthetic approaches highlighted two routes as most promising for large-scale production:

  • Route "2.1": This pathway leads to the formation of this compound (16). []
  • Route "3.1.6": This route results in the synthesis of Sorafenib (1) using this compound (16) as an intermediate. []

Q3: How does modifying the amide portion of Sorafenib, derived from this compound, affect its anticancer activity?

A3: Researchers synthesized a series of Sorafenib derivatives (4a-e) by altering the amide moiety originating from this compound. [] These modifications led to compounds exhibiting potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1-4.3 μmol·L−1. Notably, some derivatives demonstrated even greater potency than Sorafenib itself. [] This highlights the significance of structural modifications in drug design and the potential of this compound as a starting point for developing improved anticancer agents.

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